molecular formula C18H23Cl2NO3S B2362427 N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide CAS No. 681852-16-4

N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide

Cat. No.: B2362427
CAS No.: 681852-16-4
M. Wt: 404.35
InChI Key: WPYSKAVSGZNRHO-UHFFFAOYSA-N
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Description

N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide is a compound that combines the structural features of adamantane and benzene sulfonamide Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while benzene sulfonamide is a functional group commonly found in various pharmaceuticals

Properties

IUPAC Name

N-(1-adamantylmethyl)-2,5-dichloro-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23Cl2NO3S/c1-24-16-5-15(20)17(6-14(16)19)25(22,23)21-10-18-7-11-2-12(8-18)4-13(3-11)9-18/h5-6,11-13,21H,2-4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYSKAVSGZNRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide typically involves the reaction of adamantane derivatives with benzene sulfonamide derivatives. One common method is the alkylation of adamantane with a suitable benzene sulfonamide precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety provides structural rigidity, enhancing the compound’s binding affinity to its targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-[(adamantan-1-yl)methyl]-4-bromoaniline: Similar structure but with a bromine atom instead of chlorine.

    N-[(adamantan-1-yl)methyl]-4-methoxybenzene-1-sulfonamide: Lacks the dichloro substitution on the benzene ring.

    N-[(adamantan-1-yl)methyl]-2,5-dichlorobenzene-1-sulfonamide: Lacks the methoxy group on the benzene ring.

Uniqueness

N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both adamantane and benzene sulfonamide moieties allows for diverse applications and interactions with various molecular targets .

Biological Activity

N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative known for its diverse biological activities. Sulfonamides, in general, have been recognized for their antibacterial, antifungal, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships.

Chemical Structure

The compound features an adamantane moiety, which is known to enhance biological activity due to its unique three-dimensional structure. The presence of dichloro and methoxy groups on the benzene ring contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated broad-spectrum activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus8
Streptococcus pneumoniae16
Escherichia coli32
Pseudomonas aeruginosa64

This table illustrates the compound's effectiveness against both Gram-positive and Gram-negative bacteria, with lower MIC values indicating higher potency.

The mechanism by which this compound exerts its antibacterial effects is primarily through inhibition of bacterial folic acid synthesis. This is achieved by competitively inhibiting dihydropteroate synthase, an enzyme critical for the synthesis of folate in bacteria. This inhibition leads to a depletion of nucleic acids necessary for bacterial growth and replication.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro. The anti-inflammatory activity is attributed to the modulation of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation pathways.

Study 1: Efficacy Against Mycobacterium tuberculosis

A study investigated the activity of this compound against Mycobacterium tuberculosis. The results indicated that the compound exhibited significant bactericidal activity at concentrations that were non-toxic to mammalian cells. This suggests potential for development as a novel therapeutic agent for tuberculosis treatment.

Study 2: Structure-Activity Relationship Analysis

Another research effort focused on modifying the sulfonamide structure to enhance its biological activity. Variations in substituents on the benzene ring were systematically tested to evaluate their impact on antimicrobial efficacy. The findings highlighted that electron-withdrawing groups like chlorine significantly increased potency compared to electron-donating groups.

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